molecular formula C21H30ClN3O5 B1521781 (3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate CAS No. 1217607-90-3

(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate

Cat. No. B1521781
M. Wt: 439.9 g/mol
InChI Key: FIIAVPQYWZOZSI-STQMWFEESA-N
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Description

“(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate” is a chemical compound used for proteomics research . It is available for purchase from various chemical suppliers .

Scientific Research Applications

  • Synthesis and Characterization of Complex Compounds : Zong and Thummel (2005) focused on synthesizing and characterizing a new family of Ru complexes, potentially useful in water oxidation reactions. These complexes, including similar pyridine-containing compounds, exhibit properties suitable for catalytic applications (Zong & Thummel, 2005).

  • Optimization of Biological Properties in Drug Design : Ukrainets, Gorokhova, Sydorenko, and Taran (2015) explored chemical modifications of pyridine moieties in certain molecules to enhance their analgesic properties, highlighting the importance of such compounds in medicinal chemistry (Ukrainets et al., 2015).

  • Development of Bioconjugates for Biomedical Applications : Bischof et al. (2013) synthesized and characterized a series of ruthenium(II) dicarbonyl complexes, including pyridine derivatives, as building blocks for developing CORM-peptide nucleic acid bioconjugates. These conjugates show potential in biosensing and biomedical applications, highlighting the versatility of pyridine-based compounds in such fields (Bischof et al., 2013).

  • Pharmaceutical Applications and Structural Optimization : Tokuhara et al. (2018) investigated the structural modification of certain pyrimidine derivatives, including tert-butyl pyridine compounds, to enhance pharmacokinetic profiles while retaining biological activity. This study underscores the importance of pyridine derivatives in the development of pharmaceuticals (Tokuhara et al., 2018).

  • Synthesis and Coordination Chemistry in Ligand Design : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of pyridine, emphasizing their use as ligands. The study highlights the unique properties and applications of pyridine derivatives in coordination chemistry (Halcrow, 2005).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4R)-4-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O5/c1-20(2,3)18(27)24-15-9-8-14(23-16(15)22)12-10-25(11-13(12)17(26)29-7)19(28)30-21(4,5)6/h8-9,12-13H,10-11H2,1-7H3,(H,24,27)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIAVPQYWZOZSI-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)OC)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
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(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
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(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
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Reactant of Route 4
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 5
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(3R,4R)-1-Tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-YL)pyrrolidine-1,3-dicarboxylate

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